molecular formula C15H15N3O B11679758 N'-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11679758
M. Wt: 253.30 g/mol
InChI Key: KQGQCIDNQUHGHZ-GZTJUZNOSA-N
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Description

N’-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide can be synthesized through the condensation reaction between 4-ethylbenzaldehyde and pyridine-2-carbohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted hydrazones or hydrazides.

Scientific Research Applications

N’-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the hydrazone moiety can interact with biological macromolecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(4-ethylphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific structural features, such as the presence of the 4-ethylphenyl group and the pyridine ring.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C15H15N3O/c1-2-12-6-8-13(9-7-12)11-17-18-15(19)14-5-3-4-10-16-14/h3-11H,2H2,1H3,(H,18,19)/b17-11+

InChI Key

KQGQCIDNQUHGHZ-GZTJUZNOSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2

solubility

12.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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